5-(4-Methoxycarbonylphenyl)-picolinic acid
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Overview
Description
5-(4-Methoxycarbonylphenyl)-picolinic acid is an organic compound that features a picolinic acid moiety substituted with a 4-methoxycarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxycarbonylphenyl)-picolinic acid typically involves the reaction of picolinic acid with 4-methoxycarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-picolinic acid.
Reduction: 5-(4-Hydroxymethylphenyl)-picolinic acid.
Substitution: 5-(4-Nitrophenyl)-picolinic acid or 5-(4-Halophenyl)-picolinic acid.
Scientific Research Applications
5-(4-Methoxycarbonylphenyl)-picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the methoxycarbonylphenyl group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 4-Cyanophenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
5-(4-Methoxycarbonylphenyl)-picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methoxycarbonylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXVGHWUHLTEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679307 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-86-1 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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